molecular formula C11H15NO2 B13649166 (1-Phenylpropan-2-yl)glycine CAS No. 7738-39-8

(1-Phenylpropan-2-yl)glycine

Cat. No.: B13649166
CAS No.: 7738-39-8
M. Wt: 193.24 g/mol
InChI Key: XPTBRKLVMIHPSD-UHFFFAOYSA-N
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Description

(1-Phenylpropan-2-yl)glycine is a chemical compound with the molecular formula C11H15NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 1-phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpropan-2-yl)glycine typically involves the reaction of glycine with 1-phenylpropan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpropan-2-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-Phenylpropan-2-yl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenylethyl)glycine: Similar structure but with a different alkyl chain length.

    (1-Phenylpropyl)glycine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

(1-Phenylpropan-2-yl)glycine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-phenylpropan-2-yl group can impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

7738-39-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(1-phenylpropan-2-ylamino)acetic acid

InChI

InChI=1S/C11H15NO2/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14)

InChI Key

XPTBRKLVMIHPSD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(=O)O

Origin of Product

United States

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